molecular formula C15H23NO B5120496 N-benzyl-N-ethyl-2-methylpentanamide

N-benzyl-N-ethyl-2-methylpentanamide

Cat. No.: B5120496
M. Wt: 233.35 g/mol
InChI Key: VOOOQZLIMXBFLI-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methylpentanamide is an organic compound with the molecular formula C15H23NO It is a derivative of pentanamide, featuring a benzyl and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-methylpentanamide typically involves the reaction of 2-methylpentanoyl chloride with N-benzylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-methylpentanoyl chloride+N-benzylethylamineThis compound+HCl\text{2-methylpentanoyl chloride} + \text{N-benzylethylamine} \rightarrow \text{this compound} + \text{HCl} 2-methylpentanoyl chloride+N-benzylethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-benzyl-N-ethyl-2-methylpentanoic acid.

    Reduction: Formation of N-benzyl-N-ethyl-2-methylpentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-methylpentanamide
  • N-ethyl-N-methyl-2-methylpentanamide
  • N-benzyl-N-ethyl-2-ethylpentanamide

Uniqueness

N-benzyl-N-ethyl-2-methylpentanamide is unique due to the presence of both benzyl and ethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-4-9-13(3)15(17)16(5-2)12-14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOOQZLIMXBFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N(CC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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